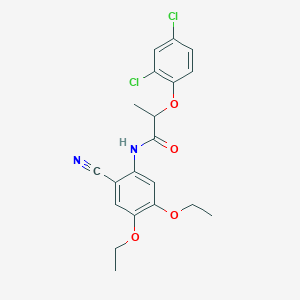![molecular formula C17H16N2O5 B4299003 3-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B4299003.png)
3-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid
説明
3-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid, also known as MNBANPP, is a chemical compound with potential applications in scientific research.
作用機序
3-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid works by undergoing a reaction with ROS, leading to the formation of a fluorescent product. The mechanism of this reaction involves the oxidation of the nitro group in 3-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid by ROS, resulting in the formation of a highly fluorescent intermediate. This intermediate can then be detected using fluorescence microscopy or spectroscopy.
Biochemical and Physiological Effects
3-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid has been shown to have minimal toxicity and does not interfere with cellular processes, making it a safe and reliable tool for studying ROS-related processes. It has also been shown to be stable under physiological conditions, allowing for long-term monitoring of ROS levels in living cells.
実験室実験の利点と制限
One major advantage of 3-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid is its high sensitivity and selectivity for ROS detection, making it a valuable tool for studying ROS-related processes. It is also easy to use and can be applied to both in vitro and in vivo experiments.
However, 3-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid has some limitations. For example, its fluorescence can be affected by pH and temperature, which may lead to false positives or negatives. It also requires specialized equipment, such as fluorescence microscopes or spectroscopes, which may not be available in all laboratories.
将来の方向性
There are several potential future directions for research involving 3-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid. One area of interest is the development of new fluorescent probes based on 3-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid that can detect other reactive species, such as reactive nitrogen species. Another area of interest is the application of 3-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid in the study of ROS-related diseases, such as cancer and neurodegenerative disorders.
Conclusion
In summary, 3-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid is a valuable tool for studying reactive oxygen species in living cells. Its high sensitivity and selectivity make it a valuable tool for scientific research, and its minimal toxicity and stability under physiological conditions make it a safe and reliable tool for studying ROS-related processes. However, its limitations must be taken into consideration when designing experiments, and future research should aim to address these limitations and explore new applications for 3-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid.
科学的研究の応用
3-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid has been used in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. ROS play an important role in various physiological and pathological processes, and their detection is crucial for understanding the underlying mechanisms. 3-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid has been shown to have high sensitivity and selectivity for ROS detection, making it a valuable tool for studying ROS-related processes.
特性
IUPAC Name |
3-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-11-4-2-6-13(8-11)17(22)18-15(10-16(20)21)12-5-3-7-14(9-12)19(23)24/h2-9,15H,10H2,1H3,(H,18,22)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHPPSZEJGCFQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(CC(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Methylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(3-bromobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid](/img/structure/B4298926.png)

![4-[3-(4-bromobenzoyl)-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B4298948.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4298949.png)
![3-{[(4-bromophenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoic acid](/img/structure/B4298964.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)isoxazole-4-carboxamide](/img/structure/B4298969.png)
![4-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-3-(trifluoromethyl)aniline](/img/structure/B4298971.png)
![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4298974.png)


![4-fluorophenyl {[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}sulfamate](/img/structure/B4298989.png)
![3-{[(2-methoxyphenoxy)acetyl]amino}-3-(3-nitrophenyl)propanoic acid](/img/structure/B4298996.png)
![3-{[(2-methoxyphenoxy)acetyl]amino}-3-(4-propoxyphenyl)propanoic acid](/img/structure/B4299011.png)
![N-(4-bromophenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B4299017.png)